molecular formula C20H14F2N4O2 B2881597 N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-21-9

N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2881597
CAS RN: 921880-21-9
M. Wt: 380.355
InChI Key: PJALPJUJRKSOIQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H14F2N4O2 and its molecular weight is 380.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar pyrazolo[4,3-c]pyridine derivatives includes the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing the chemical versatility and potential for creating diverse bioactive molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014). This study illustrates the methodology for synthesizing compounds with potential pharmacological applications, focusing on the chemical reactions and conditions necessary to produce these complex structures.

Biological Activities

Compounds with a pyrazolo[4,3-c]pyridine core have been explored for their biological activities, including antifungal and antibacterial properties. For example, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated moderate antifungal activities against various phytopathogenic fungi, indicating the potential of these compounds in agricultural applications and the development of new fungicides (Wu et al., 2012).

Antitubercular and Antibacterial Activities

Further research into pyrazolo[4,3-c]pyridine derivatives has revealed their potential in treating bacterial infections, including tuberculosis. Novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives displayed potent antitubercular and antibacterial activities, outperforming standard drugs like Pyrazinamide and Streptomycin in some assays. This highlights the therapeutic potential of these compounds in combating resistant strains of bacteria and tuberculosis (Bodige et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds have been used as structural analogs of antiviral compounds .

Mode of Action

It is known that similar compounds have inhibitory activity against protein kinases .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the function of its target proteins. In the case of protein kinases, these could include signal transduction pathways involved in cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. If it inhibits protein kinases, it could potentially alter cell signaling and lead to changes in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Dimroth rearrangement, a chemical reaction involved in the synthesis of similar compounds, is known to be affected by factors such as pH and temperature .

properties

IUPAC Name

N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-25-10-14(19(27)23-17-8-7-12(21)9-16(17)22)18-15(11-25)20(28)26(24-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJALPJUJRKSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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